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Compound of Interest

2-Hydroxy imipramine beta-D-
Compound Name: ]
glucuronide-dé

Cat. No.: B12431557

Get Quote

Executive Summary

2-Hydroxy Imipramine

-D-Glucuronide-d

is the stable isotope-labeled analog of the major Phase Il metabolite of imipramine. It serves as
a critical Internal Standard (IS) in LC-MS/MS bioanalysis for therapeutic drug monitoring and
pharmacokinetic profiling.

The synthesis challenge lies in two distinct areas:
* Regioselective Isotope Incorporation: Introducing the hexadeuterated moiety (

) specifically at the terminal amine without isotopic scrambling.

+ Chemoselective Glycosylation: Conjugating the glucuronic acid moiety to the sterically
hindered phenolic hydroxyl group at the C2 position while avoiding the formation of the

unstable quaternary
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-glucuronide at the tertiary amine.

This guide delineates a convergent synthesis strategy: Module A focuses on the construction of
the deuterated aglycone core, and Module B details the selective

-glucuronidation and final deprotection.

Retrosynthetic Analysis

The target molecule is disassembled into three key synthons:
e The Tricyclic Core: 2-Benzyloxyiminodibenzyl (protected phenol).

e The Deuterated Linker: Derived from 1-bromo-3-chloropropane and Dimethylamine-d

e The Sugar Donor: Methyl (2,3,4-tri-O-acetyl-

-D-glucopyranosyl)bromide (Acetobromo-

-D-glucuronic acid methyl ester).

Pathway Visualization

The following diagram illustrates the logical flow of the synthesis.
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Figure 1. Convergent synthesis pathway for 2-Hydroxy Imipramine
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-D-Glucuronide-d

Module A: Synthesis of the Deuterated Core
(Aglycone)
Rationale

Direct deuteration of imipramine is non-specific. To ensure high isotopic purity (

), the label is introduced via a building block approach using commercially available
Dimethylamine-d

hydrochloride.

Step-by-Step Protocol
1. Protection of the 2-Hydroxyl Group

Objective: Mask the phenol to prevent side reactions during alkylation.
» Reagents: 2-Hydroxyiminodibenzyl, Benzyl bromide (BnBr), Potassium carbonate (

)

e Solvent: Acetone or DMF.

e Procedure:

[e]

Dissolve 2-hydroxyiminodibenzyl (1.0 eq) in acetone.

o Add

(2.0 eq) and BnBr (1.2 eq).

o

Reflux for 6—8 hours until TLC indicates consumption of starting material.

[¢]

Filter inorganic salts and concentrate. Recrystallize from ethanol.

o Checkpoint: Verify formation of 2-benzyloxyiminodibenzyl by
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-NMR (appearance of benzylic protons ~5.1 ppm).

2. N-Alkylation (Linker Introduction)

Objective: Attach the propyl chain with a leaving group for the subsequent amination.

» Reagents: 2-Benzyloxyiminodibenzyl, Sodium hydride (NaH, 60%), 1-bromo-3-
chloropropane.

e Solvent: Anhydrous DMF.

e Procedure:

[¢]

Cool a solution of the protected iminodibenzyl in DMF to 0°C.

[e]

Add NaH (1.5 eq) portion-wise under

atmosphere. Stir for 30 min to generate the anion.

o

Add 1-bromo-3-chloropropane (2.0 eq) dropwise.

o

Warm to room temperature and stir for 12 hours.

[¢]

Quench with ice water and extract with ethyl acetate.

 Critical Note: Use excess dihaloalkane to prevent dimerization (N-alkylation on both ends).

3. Introduction of the Deuterium Label

Objective: Install the

group via nucleophilic substitution.

o Reagents: Chloro-propyl intermediate, Dimethylamine-d

HCI, Potassium iodide (KI),

¢ Solvent: Acetonitrile or sealed tube in Ethanol.
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e Procedure:
o Combine the chloro-intermediate (1.0 eq) with Dimethylamine-d

HCI (3.0 eq),
(5.0 eq), and catalytic Kl (0.1 eq) in a pressure vessel.

o Heat to 80°C for 24 hours.

o The Kl acts as a Finkelstein catalyst, converting the chloride to a more reactive iodide in
situ.

o Workup: Filter, concentrate, and purify via flash chromatography (DCM/MeOH).

4. Deprotection to 2-Hydroxyimipramine-d

Objective: Reveal the phenolic hydroxyl for glucuronidation.
e Reagents:

gas (balloon), 10% Pd/C.

» Solvent: Methanol/Ethyl Acetate (1:1).

e Procedure:

[¢]

Dissolve the benzylated intermediate in solvent.

[¢]

Add 10% Pd/C (10 wi%).

o

Stir under hydrogen atmosphere at RT for 4 hours.

o

Filter through Celite to remove catalyst.

 Validation: LC-MS should show M+1 peak at m/z 287.2 (Calculated for
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Module B: Glucuronidation and Final Processing
Rationale

Glucuronidation of phenols can be achieved via the Koenigs-Knorr reaction or Phase Transfer

Catalysis (PTC). For tricyclic antidepressants, PTC is preferred to minimize the formation of the

quaternary ammonium salt (N-glucuronide) by keeping the reaction conditions mild and

biphasic.

Step-by-Step Protocol
1. Selective O-Glycosylation

Objective: Couple the aglycone to the glucuronic acid donor.

Aglycone: 2-Hydroxyimipramine-dngcontent-ng-c2699131324="" nghost-ng-

€2339441298="" class="inline ng-star-inserted">

[L[21B]AI5]E]]

Donor: Acetobromo-

-D-glucuronic acid methyl ester (1.5 eq).

Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).

Base: 1M NaOH or

Solvent: DCM / Water (Biphasic system).

Procedure:

o Dissolve the aglycone and the phase transfer catalyst (0.5 eq) in DCM.
o Add the sugar donor.

o Add the aqueous base solution and stir vigorously at RT.
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o Monitor by TLC. The phase transfer agent transports the phenoxide anion into the organic
phase where it attacks the sugar bromide.

o Selectivity Control: The steric bulk of the tertiary amine and the biphasic nature favor the
O-glycosylation over the N-quaternization.

2. Global Deprotection

Objective: Remove the methyl ester and acetyl protecting groups to yield the free glucuronide.
e Reagents: Lithium Hydroxide (LIOH) or Sodium Methoxide (NaOMe).
e Solvent: Methanol / Water.

e Procedure:

o

Dissolve the protected conjugate in MeOH.
o Add LiOH (4.0 eq) dissolved in minimal water.

o Stir at 0°C to RT for 2 hours. Avoid heating to prevent degradation of the glucuronide
linkage.

o Neutralize carefully with Amberlite IR-120 (

form) resin or dilute HCI to pH 7.0.

o Filter and lyophilize.

Analytical Validation & QC

Every batch must be validated against the following criteria to ensure suitability for regulated
bioanalysis.

Quantitative Data Summary
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Parameter Specification

Method

Chemical Purity

HPLC-UV (210/254 nm)

Isotopic Purity

HR-MS /

-NMR

Isotopic Distribution

HR-MS (SIM mode)

Confirms
-NMR (D
Proton NMR -anomer (
0)
Hz)
Mass Spectrometry (approx) ESI-MS (Positive Mode)

Key Structural Confirmations

e -Configuration: In the

-NMR spectrum of the final product, the anomeric proton (H-1") should appear as a doublet

at

ppm with a coupling constant (

) of 7-9 Hz. This confirms the
-linkage (axial-axial coupling). An
-linkage would show

Hz.

o Deuterium Incorporation: The absence of the singlet for

at

ppm in the proton NMR, and the corresponding mass shift of +6 Da in MS, confirms the d

label.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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